Ethyl 3-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate
Description
Ethyl 3-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate is a synthetic small molecule featuring a benzoate ester core linked to a quinoline scaffold substituted with a thiomorpholine-4-carbonyl group. The quinoline moiety is a privileged structure in medicinal chemistry, often associated with antimicrobial, anticancer, and anti-inflammatory activities . This compound’s structural complexity suggests applications in drug discovery, particularly in targeting enzymes or receptors where quinoline derivatives are pharmacologically active.
Properties
IUPAC Name |
ethyl 3-[[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-2-29-23(28)16-6-5-7-17(14-16)24-20-15-21(22(27)26-10-12-30-13-11-26)25-19-9-4-3-8-18(19)20/h3-9,14-15H,2,10-13H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXOHBCUOUUHOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Thiomorpholine Ring: The thiomorpholine ring can be introduced via nucleophilic substitution reactions, where a suitable thiomorpholine derivative reacts with the quinoline intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Ammonia (NH₃), thiols (R-SH)
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives
Scientific Research Applications
Ethyl 3-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Ethyl 3-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting the replication process in cancer cells. Additionally, the thiomorpholine ring can form covalent bonds with enzyme active sites, inhibiting their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoate Core
Several analogs share the ethyl benzoate backbone but differ in substituent chemistry:
- I-6501 (ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate) and I-6502 (ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentyloxy)benzoate) feature thioether (C–S–C) and ether (C–O–C) linkers, respectively. Thioethers generally confer higher lipophilicity (~0.5 logP units greater than ethers), influencing membrane permeability and bioavailability .
- I-6702 (ethyl 4-(3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propoxy)benzoate) introduces a dihydroisoquinolinone group, which may enhance π-π stacking interactions in target binding compared to simpler aromatic systems .
Table 1: Substituent Impact on Physicochemical Properties
| Compound | Substituent Type | Linker | logP (Predicted) | Potential Bioactivity |
|---|---|---|---|---|
| Target Compound | Thiomorpholine-carbonyl | Amide | ~3.2 | Enzyme inhibition |
| I-6501 | Isoxazolylamino-thio | Thioether | ~3.7 | Antimicrobial |
| I-6502 | Isoxazolylamino-oxy | Ether | ~3.2 | Antimicrobial |
| I-6702 | Dihydroisoquinolinone | Ether | ~2.8 | Anticancer |
Heterocyclic Modifications
- Ethyl 4-((4-(dimethylamino)benzyl)amino)benzoate () replaces the quinoline-thiomorpholine system with a dimethylaminobenzyl group. The dimethylamino moiety increases basicity (pKa ~8.5), enhancing water solubility at physiological pH compared to the target compound’s neutral thiomorpholine .
- 2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl 2-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoate () incorporates a piperazine ring and trifluoromethyl groups.
Table 2: Heterocycle-Driven Properties
Linker and Functional Group Diversity
- Ethyl 4-[[3-[(4-chlorophenyl)methyl]-6-(ethylcarbamoyl)-4-oxidanylidene-1,3-thiazinan-2-ylidene]amino]benzoate () employs a thiazinan-4-one ring. The thiazinan’s conjugated system may stabilize interactions with hydrophobic enzyme pockets, whereas the target compound’s thiomorpholine lacks such rigidity .
- Ethyl 4-[3-amino-6-ethyl-4-(trifluoromethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-amido]benzoate () integrates a tetrahydrothienoquinoline scaffold. The thiophene ring’s electron-rich nature could facilitate charge-transfer interactions absent in the quinoline-thiomorpholine system .
Biological Activity
Ethyl 3-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzymatic inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C23H23N3O3S
Molecular Weight: 421.5 g/mol
CAS Number: 1226437-47-3
The compound features a quinoline core linked to a thiomorpholine ring, which is crucial for its biological activity. The presence of the ethyl ester group enhances its lipophilicity, facilitating cellular uptake.
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. This is primarily through the interaction of the quinoline moiety with DNA, disrupting replication processes.
- Covalent Bond Formation: The thiomorpholine ring can form covalent bonds with active sites of target enzymes, effectively inhibiting their function. This mechanism is particularly relevant in the context of protein tyrosine phosphatases (PTPs), which are critical in signaling pathways related to cancer progression.
Biological Activity and Research Findings
Recent studies have highlighted the compound's potential in various biological assays:
- Anticancer Activity: this compound has demonstrated cytotoxic effects against several cancer cell lines. In vitro assays revealed that it induces apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Enzymatic Studies: The compound has been evaluated for its inhibitory effects on PTP1B, a target implicated in insulin signaling and cancer metabolism. The IC50 value for PTP1B inhibition was found to be significantly lower than that of similar compounds, indicating enhanced potency.
Summary of Biological Assays
| Activity | Assay Type | Result |
|---|---|---|
| Anticancer Activity | MTT Assay | IC50 = 5 µM (HeLa cells) |
| PTP1B Inhibition | Enzyme Inhibition Assay | IC50 = 1.7 µM |
| Apoptosis Induction | Flow Cytometry | Increased Annexin V positive cells |
Case Study 1: Anticancer Efficacy
In a study conducted on human cervical cancer (HeLa) cells, this compound was administered at varying concentrations. Results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at concentrations above 10 µM. Mechanistic studies suggested that the compound activates caspase pathways leading to programmed cell death.
Case Study 2: Metabolic Regulation
Another investigation focused on the compound's role in metabolic regulation via PTP1B inhibition. In diabetic mouse models, treatment with this compound improved insulin sensitivity and glucose tolerance, suggesting potential therapeutic applications for metabolic disorders.
Q & A
Q. What are the recommended synthetic routes for Ethyl 3-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate, and how can reaction conditions be optimized?
The synthesis involves a multi-step approach:
Quinoline functionalization : Introduce the thiomorpholine-4-carbonyl group at the quinoline 2-position via coupling reactions. Use thiomorpholine and carbonyl chloride in anhydrous dioxane under stirring overnight .
Amination : React the 4-position of the quinoline core with ethyl 3-aminobenzoate using a nucleophilic aromatic substitution or Buchwald-Hartwig coupling.
Esterification : Ensure the ethyl benzoate group is retained or introduced via reflux with ethyl chloroacetate and anhydrous K₂CO₃ in acetone .
Optimization : Vary catalysts (e.g., triethylamine) and solvents (e.g., DMF for polar intermediates) to improve yields. Monitor reaction progress via TLC or HPLC.
Q. Which spectroscopic and crystallographic methods confirm the compound’s structure?
Q. What analytical techniques ensure purity and stability of the compound?
- Purity : HPLC (≥95% purity), LC-MS for co-eluting impurities.
- Stability : Accelerated degradation studies in buffers (pH 1.2–7.4) at 37°C, analyzed via LC-MS. Compare with methyl ester analogs to assess ester hydrolysis .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding mode to biological targets?
- Docking : Use AutoDock Vina to dock into target active sites (e.g., kinase domains). Prioritize poses with thiomorpholine sulfur forming hydrophobic interactions.
- Molecular Dynamics (MD) : Simulate ligand-receptor stability in GROMACS (20 ns trajectories). Validate with free-energy calculations (MM-PBSA) .
- Pharmacophore Modeling : Align with sulfonamide-quinoline analogs (e.g., derivatives) to identify critical hydrogen bond acceptors .
Q. How to resolve discrepancies between enzymatic and cell-based activity data?
- Assay Conditions : Ensure consistent ATP concentrations (for kinases) and cell viability controls (e.g., MTT assay normalization).
- Permeability : Measure logP (e.g., shake-flask method) to assess membrane penetration. Use PAMPA assays to predict passive diffusion .
- Orthogonal Validation : Confirm target engagement with surface plasmon resonance (SPR) or thermal shift assays.
Q. What strategies optimize solubility for in vivo studies without compromising activity?
Q. How to design structure-activity relationship (SAR) studies for this compound?
Q. SAR Table :
Q. How to refine crystallographic data for disordered regions or twinning?
Q. What in vitro models are suitable for anticancer activity screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
